![molecular formula C16H15NO2S B14404860 Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]- CAS No. 88255-40-7](/img/structure/B14404860.png)
Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]- is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-c]pyridine derivatives often involves multi-step processes. One common method includes the reaction of 4-bromo acetophenone with 3,4-dimethoxy benzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. Further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile can produce the targeted thieno[2,3-c]pyridine derivatives .
Industrial Production Methods
Industrial production methods for thieno[2,3-c]pyridine derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
Thieno[2,3-c]pyridine derivatives undergo various chemical reactions, including:
Oxidation: The oxidation of thieno[2,3-c]pyridine derivatives can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiophenol, sodium ethoxide.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Thieno[2,3-c]pyridine derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their potential as enzyme inhibitors, particularly kinase inhibitors.
Medicine: Explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of thieno[2,3-c]pyridine derivatives often involves their interaction with specific molecular targets, such as kinases. These compounds can act as ATP-mimetic kinase inhibitors by binding to the ATP-binding site of the kinase, thereby inhibiting its activity. This interaction is facilitated by hydrogen bond donor-acceptor motifs present in the thieno[2,3-c]pyridine scaffold .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-c]pyridine: Another fused heterocyclic compound with similar biological activities.
Thieno[2,3-b]pyridine: Known for its antimicrobial and anticancer properties.
Uniqueness
Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]- is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity compared to other thieno[2,3-c]pyridine derivatives .
Propiedades
Número CAS |
88255-40-7 |
|---|---|
Fórmula molecular |
C16H15NO2S |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
7-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-c]pyridine |
InChI |
InChI=1S/C16H15NO2S/c1-18-14-4-3-11(10-15(14)19-2)9-13-16-12(5-7-17-13)6-8-20-16/h3-8,10H,9H2,1-2H3 |
Clave InChI |
IMHKEGYFMRKWFY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2=NC=CC3=C2SC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14404777.png)

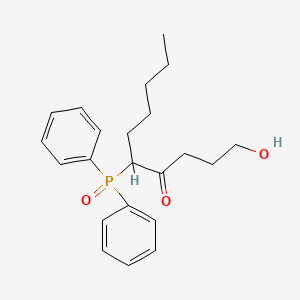
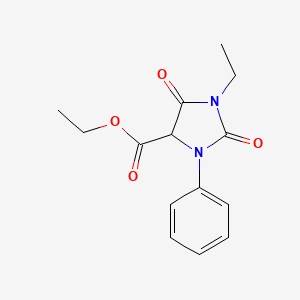

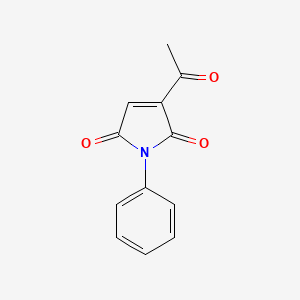
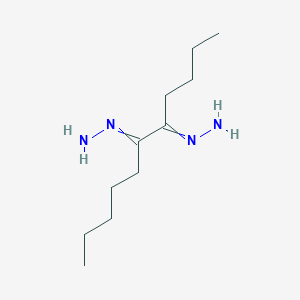
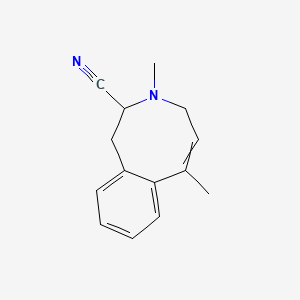
phosphanium nitrate](/img/structure/B14404823.png)
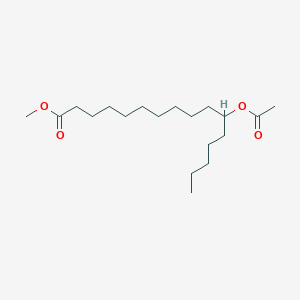
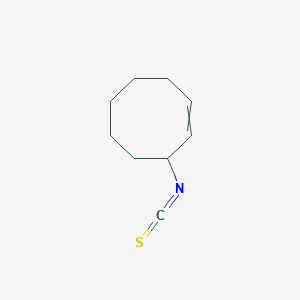

![N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine](/img/structure/B14404843.png)

